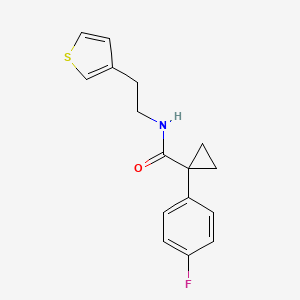

1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Description

1-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a 4-fluorophenyl substituent on the cyclopropane ring and a thiophen-3-yl ethylamine moiety linked via an amide bond. The 4-fluorophenyl group is a common pharmacophore in psychoactive substances, enhancing lipid solubility and receptor affinity .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(2-thiophen-3-ylethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c17-14-3-1-13(2-4-14)16(7-8-16)15(19)18-9-5-12-6-10-20-11-12/h1-4,6,10-11H,5,7-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBGPHUAUZWWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and thiophene groups. Common synthetic routes may involve:

Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction or other cyclopropanation methods.

Substitution Reactions: Introduction of the fluorophenyl group can be done through nucleophilic aromatic substitution reactions.

Coupling Reactions: The thiophene moiety can be introduced using coupling reactions such as the Suzuki or Stille coupling.

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: The compound can undergo further functionalization through coupling reactions with other aromatic or heteroaromatic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and palladium catalysts for coupling reactions.

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide typically involves several key steps:

- Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions using methods such as the Simmons-Smith reaction.

- Substitution Reactions : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution.

- Coupling Reactions : Incorporation of the thiophene moiety through coupling reactions like Suzuki or Stille coupling.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its ability to interact with biological targets. Notably, it has been evaluated for its potential as an immunotherapeutic agent by modulating immune responses in cancer treatment.

In vitro studies have demonstrated that 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide inhibits PD-L1 expression in various cancer cell lines, enhancing T-cell activation.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study A | A549 | 10 | 50% reduction in PD-L1 expression |

| Study B | MCF7 | 5 | Increased T-cell activation |

| Study C | HeLa | 20 | Induction of apoptosis |

Preclinical studies in murine models have confirmed its efficacy in inhibiting tumor growth, indicating its potential as a therapeutic agent.

Material Science

Beyond biological applications, this compound can be utilized in the development of new materials due to its unique chemical structure. It has potential applications in creating polymers and electronic materials with tailored properties.

Case Studies

One notable case study involved a murine model of melanoma where treatment with this compound resulted in significant tumor size reduction and improved survival rates. This study underscored the compound's capability to enhance anti-tumor immunity by upregulating CD8+ T-cell responses.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the thiophene moiety can participate in π-π interactions with aromatic amino acids in protein active sites. The cyclopropane ring can provide rigidity to the molecule, influencing its overall conformation and binding properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

The compound shares core structural motifs with several analogs reported in the evidence:

Key Observations:

- Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenyl group in the target compound may enhance metabolic stability and receptor binding compared to non-fluorinated analogs (e.g., phenyl or naphthyl derivatives) .

- Thiophene vs.

- Cyclopropane Rigidity : The cyclopropane ring imposes conformational constraints, a feature shared with insecticidal compounds (e.g., –7), suggesting possible utility in designing bioactive molecules with enhanced target selectivity .

Physicochemical Properties (Hypothesized):

Pharmacological Implications

- Receptor Binding : Fluorophenyl-containing analogs (e.g., ADB-FUBINACA) exhibit high affinity for CB1/CB2 receptors . The thiophene moiety may introduce unique binding interactions, as seen in thiophene-based kinase inhibitors.

- Toxicity Risks : Cyclopropane carboxamides with bulky substituents (e.g., piperidine or naphthyl groups) may pose cardiovascular or neurotoxic risks, as observed in preclinical studies of related compounds .

Biological Activity

The compound 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:

- Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions with appropriate precursors.

- Substitution Reactions : The introduction of the 4-fluorophenyl and thiophene moieties through nucleophilic substitutions.

- Purification : Techniques such as recrystallization or chromatography to isolate the desired compound.

The compound exhibits its biological activity primarily through modulation of specific molecular targets involved in cancer progression and immune response. It has been shown to interact with proteins associated with the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors.

In Vitro Studies

In vitro assays have demonstrated that 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide effectively inhibits PD-L1 expression in various cancer cell lines. This inhibition leads to enhanced T-cell activation and proliferation, suggesting its potential as an immunotherapeutic agent.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| A549 | 10 | 50% reduction in PD-L1 expression | |

| MCF7 | 5 | Increased T-cell activation | |

| HeLa | 20 | Induction of apoptosis |

In Vivo Studies

Preclinical studies in murine models have further validated the compound's efficacy. In these studies, treatment with the compound resulted in significant tumor growth inhibition compared to control groups.

Case Studies

A notable case study involved a murine model of melanoma, where administration of 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide led to a marked decrease in tumor size and improved survival rates. The study highlighted the compound's ability to enhance anti-tumor immunity by upregulating CD8+ T-cell responses.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the cyclopropane-carboxamide core in 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide?

- Methodological Answer : The cyclopropane ring can be synthesized via [2+1] cycloaddition using carbene or vinyl ether precursors. For example, cyclopropanation of α,β-unsaturated carbonyl intermediates with diazomethane derivatives has been employed for analogous compounds . Post-cyclization, carboxamide formation typically involves coupling the cyclopropane carboxylic acid with the amine (e.g., 2-(thiophen-3-yl)ethylamine) using activating agents like HATU or EDCI. Reaction optimization should include solvent screening (e.g., DMF, THF) and temperature control (0–25°C) to minimize epimerization .

Q. How can researchers resolve discrepancies in NMR data for cyclopropane derivatives, such as unexpected splitting patterns?

- Methodological Answer : Cyclopropane rings induce distinct magnetic anisotropy, leading to complex splitting in -NMR. For accurate assignment:

- Use -NMR and DEPT-135 to confirm quaternary carbons.

- Employ 2D techniques (COSY, HSQC) to correlate protons and carbons.

- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to validate assignments .

Q. What are the best practices for characterizing fluorinated aromatic moieties in this compound?

- Methodological Answer :

- -NMR : Use CFCl as an internal reference to detect deshielded fluorine atoms (~-110 ppm for para-substituted fluorophenyl groups) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (expected [M+H] ~332.1 g/mol). Fragmentation patterns should align with loss of CO (28 Da) from the carboxamide group .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of the cyclopropane-thiophene linkage?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for bond rotation.

- Analyze dihedral angles between the cyclopropane and thiophene rings to identify steric clashes or electronic stabilization (e.g., π-π interactions).

- Compare torsional barriers with experimental data (e.g., variable-temperature NMR) to validate models .

Q. What experimental approaches can elucidate the role of the thiophene-ethyl spacer in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied spacers (e.g., shorter/longer alkyl chains, aromatic linkers) and test in bioassays (e.g., enzyme inhibition).

- Molecular Dynamics (MD) Simulations : Model interactions between the spacer and target proteins (e.g., hydrophobic pockets or hydrogen-bonding networks) .

- Pharmacokinetic Studies : Assess logP and membrane permeability (e.g., PAMPA assay) to correlate spacer length with bioavailability .

Q. How should researchers address contradictory results in solubility studies across different solvent systems?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ, δ, δ) for the compound and solvents (e.g., DMSO, ethanol) to identify mismatches.

- Co-solvency Studies : Test binary solvent systems (e.g., water-ethanol) to enhance solubility via synergistic effects.

- Thermodynamic Profiling : Measure enthalpy of dissolution (ΔH) via calorimetry to distinguish entropy-driven vs. enthalpy-driven solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.